2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3S/c1-11-22-19-12-8-16(28-2)17(29-3)9-15(12)24-20(26(19)25-11)30-10-18(27)23-14-7-5-4-6-13(14)21/h4-9H,10H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDBAZHRXYGVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC=CC=C4F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy or thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or thiolates in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Research has indicated that compounds similar to 2-({8,9-Dimethoxy-2-Methyl-[1,2,4]Triazolo[1,5-C]Quinazolin-5-YL}Sulfanyl)-N-(2-Fluorophenyl)Acetamide exhibit various biological activities:
-
Anticancer Activity :
- Compounds within the triazoloquinazoline class have shown promising anticancer properties. For example, derivatives with modifications at the 1 and 3 positions have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 1.20 to 9.43 μM .
- The mechanism often involves the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and transcription in cancer cells .
- Kinase Inhibition :
- Cytotoxicity :
Case Studies
Several studies have explored the efficacy of similar compounds:
- Study on Quinazoline Derivatives :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of 2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer effects. Additionally, it can inhibit specific enzymes involved in cellular pathways, further contributing to its biological activity .
Comparison with Similar Compounds
Triazoloquinazoline Derivatives
The compound shares a triazoloquinazoline core with derivatives reported by Thummala et al. (), which feature 1,2,3-triazole-substituted quinazolinones. However, the target compound’s 8,9-dimethoxy and methyl substituents distinguish it, likely improving solubility and receptor binding compared to unsubstituted analogs .
Triazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives
MRE 3008F20 (), a pyrazolo-triazolo-pyrimidine, demonstrates high affinity for adenosine A3 receptors (KD = 0.80 nM). In contrast, the target compound’s quinazoline core may favor interactions with kinase or GABAergic targets, as seen in other quinazoline-based anticonvulsants .
Quinazolinone-Acetamide Hybrids
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () exhibits anticonvulsant activity via GABAergic modulation. The target compound’s 2-fluorophenyl group may enhance blood-brain barrier penetration compared to dichlorophenyl analogs, while the triazoloquinazoline core could reduce oxidative metabolism .
Functional Group and Pharmacophore Analysis
Sulfanyl vs. Sulfonamide Linkages
Flumetsulam (), a triazolo-pyrimidine sulfonamide herbicide, highlights the role of sulfur-containing groups in bioactivity. The target compound’s sulfanyl linkage may confer reversible binding to thiol-rich enzyme active sites, unlike sulfonamides’ irreversible inhibition, suggesting divergent applications (e.g., therapeutic vs. pesticidal) .
Fluorophenyl Substituents
The 2-fluorophenyl group in the target compound contrasts with nitroquinoxaline moieties in analogs like compound 11f (). Fluorination typically enhances metabolic stability and bioavailability, making the target compound more suited for CNS applications than nitro-containing derivatives, which may exhibit toxicity .
Biological Activity
2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound known for its potential biological activities. This compound belongs to the class of triazoloquinazolines and has drawn attention due to its structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 581.7 g/mol. The unique structure includes a triazoloquinazoline core, which is often associated with a range of biological activities including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 581.7 g/mol |
| CAS Number | 902594-75-6 |
Anti-inflammatory Activity
Research indicates that compounds structurally related to triazoloquinazolines exhibit significant anti-inflammatory properties. For instance, derivatives have shown effectiveness in reducing paw edema in animal models, demonstrating inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2. In particular, analogs of this compound have been evaluated for their ability to modulate inflammatory processes in conditions such as rheumatoid arthritis and gastritis .
Cytotoxicity
The cytotoxic effects of triazoloquinazolines have been assessed against various cancer cell lines. Studies have shown that certain derivatives exhibit IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines, indicating notable cytotoxic activity . The mechanism is thought to involve DNA intercalation and inhibition of topoisomerase II, which are critical for DNA replication and repair processes.
The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, potentially inhibiting their activity. This interaction may disrupt signaling pathways crucial for cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Case Studies
- Study on Inflammatory Response : In a carrageenan-induced paw edema model, derivatives similar to the compound demonstrated significant anti-inflammatory activity with an average inhibition rate exceeding 50% compared to controls .
- Cytotoxicity Evaluation : A series of synthesized triazoloquinazolines were tested against cancer cell lines where one derivative showed an IC50 value of 6.29 µM against HepG2 cells, highlighting the potential for these compounds in cancer therapy .
Q & A
Basic Question: What synthetic routes and reaction conditions are critical for achieving high yields of this compound?
Answer:
The synthesis of triazoloquinazoline derivatives typically involves nucleophilic substitution reactions between quinazoline precursors and functionalized triazole intermediates. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing ionic intermediates .
- Catalysts : Bases such as K₂CO₃ or NaH facilitate deprotonation and accelerate substitution reactions .
- Temperature control : Reactions often require heating (e.g., 80–100°C) to overcome activation barriers, as seen in analogous triazoloquinazoline syntheses yielding 39.5% under reflux conditions .
- Purification : Column chromatography or recrystallization is essential to isolate the pure product, with yields influenced by substituent steric effects (e.g., methoxy groups at positions 8 and 9 may reduce reactivity due to electron-donating effects) .
Basic Question: What analytical techniques are recommended for structural characterization and purity assessment?
Answer:
A multi-technique approach ensures accurate characterization:
- 1H NMR : Assign peaks based on substituent-induced chemical shifts. For example, methoxy groups (δ 3.8–4.0 ppm) and fluorophenyl protons (δ 7.1–7.4 ppm) confirm regiochemistry .
- LC-MS : Verify molecular weight (e.g., m/z 394.382 for a related compound) and detect impurities via fragmentation patterns .
- Elemental analysis : Validate calculated vs. experimental C/H/N ratios (e.g., 72.27% C, 5.16% H, 16.86% N) to confirm purity .
- Melting point : Consistency with literature values (e.g., 196–198°C for a cyclopentyl-substituted analog) indicates crystalline integrity .
Advanced Question: How can statistical experimental design optimize reaction conditions for regioselective triazoloquinazoline formation?
Answer:
Design of Experiments (DoE) methodologies, such as orthogonal arrays or response surface modeling, enable systematic optimization:
- Factor screening : Prioritize variables (e.g., solvent polarity, catalyst loading) using fractional factorial designs to reduce trial runs .
- Response optimization : Maximize yield by modeling interactions between temperature and reaction time. For example, a central composite design could identify optimal reflux duration (e.g., 12–24 hours) .
- Robustness testing : Evaluate parameter tolerances (e.g., ±5°C temperature fluctuations) to ensure reproducibility under scaled-up conditions .
Advanced Question: How should researchers resolve contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influences:
- Dynamic NMR : Probe exchange processes (e.g., rotameric equilibria) by variable-temperature studies .
- X-ray crystallography : Resolve ambiguities in regiochemistry by comparing experimental and predicted crystal structures .
- DFT calculations : Simulate NMR chemical shifts using solvent-corrected models (e.g., PCM for DMSO) to validate assignments .
Advanced Question: What methodologies are suitable for evaluating the compound’s biological activity and mechanism of action?
Answer:
Mechanistic studies require integrated in vitro and in vivo approaches:
- Enzyme assays : Screen for kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays for triazoloquinazoline derivatives) .
- In vivo models : Assess anticonvulsant or anti-inflammatory efficacy in rodent models (e.g., PTZ-induced seizures or formalin-induced edema) .
- Target identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., GABA receptors for anticonvulsant activity) .
Advanced Question: How can AI-driven simulations enhance the prediction of physicochemical properties?
Answer:
AI integration with tools like COMSOL Multiphysics enables:
- Solubility prediction : Train neural networks on datasets of logP and Hansen solubility parameters for methoxy-/fluorophenyl-substituted analogs .
- Reactivity modeling : Predict regioselectivity in sulfanyl acetamide formation using quantum mechanics/machine learning (QM/ML) hybrid models .
- Process optimization : Implement reinforcement learning to autonomously adjust reaction parameters (e.g., pH, stirring rate) in flow chemistry setups .
Advanced Question: What strategies mitigate decomposition during storage or biological assays?
Answer:
Stability studies guided by accelerated degradation protocols:
- Forced degradation : Expose the compound to heat (40–60°C), light (UV/Vis), and humidity to identify labile groups (e.g., sulfanyl or acetamide hydrolysis) .
- Formulation : Use lyophilization or encapsulation in cyclodextrins to protect against hydrolytic cleavage .
- LC-MS monitoring : Track degradation products (e.g., demethylated or defluorinated metabolites) in biological matrices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
